2-oxo-2H-chromen-4-yl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-chromen-4-yl 2-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a chromen-2-one ring system and a methoxybenzoate side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate typically involves the O-acetylation of hydroxycoumarin with methoxybenzoyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a base like triethylamine . The general reaction scheme is as follows:
- Dissolve hydroxycoumarin in tetrahydrofuran.
- Add triethylamine to the solution.
- Gradually add methoxybenzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2H-chromen-4-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-chromen-4-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, coumarin derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2H-chromen-4-yl 2-methoxybenzoate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-4-yl 4-methoxybenzoate: Similar structure but with a different position of the methoxy group.
2-oxo-2H-chromen-6-yl 4-methoxybenzoate: Another coumarin derivative with a methoxy group at a different position.
7-hydroxy-4-methylcoumarin: A coumarin derivative with a hydroxyl group, known for its fluorescence properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H12O5 |
---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
(2-oxochromen-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-8-4-3-7-12(13)17(19)22-15-10-16(18)21-14-9-5-2-6-11(14)15/h2-10H,1H3 |
InChI-Schlüssel |
QUHACAMVVRZEIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.